N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide
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Overview
Description
This compound is characterized by its unique structure, which includes dichlorophenyl, dimethylphenyl, and hydroxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dichlorophenyl and 2,6-dimethylphenyl derivatives, followed by their coupling through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can serve as a probe for investigating biological pathways and interactions.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-2-methylphenol
- 2-Chloro-4-fluorophenol
- 4-Bromo-2-fluoro-1-nitrobenzene
Uniqueness
N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide stands out due to its unique combination of dichlorophenyl, dimethylphenyl, and hydroxybenzamide groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C23H20Cl2N2O3 |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-13-6-5-7-14(2)20(13)26-23(30)21(16-11-10-15(24)12-18(16)25)27-22(29)17-8-3-4-9-19(17)28/h3-12,21,28H,1-2H3,(H,26,30)(H,27,29) |
InChI Key |
GMBPMJRDXIRUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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